![molecular formula C12H8Cl2O2 B13712055 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol](/img/structure/B13712055.png)
2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by the presence of two benzene rings connected by a single bond, with chlorine atoms attached to the benzene rings. The molecular formula of 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol is C12H8Cl2O2, and it has a molecular weight of 255.10 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated biphenyls. Substitution reactions can result in the formation of various functionalized biphenyl derivatives.
Applications De Recherche Scientifique
2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of polychlorinated biphenyls.
Biology: The compound is studied for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Research is conducted to explore its potential therapeutic applications and its role as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol involves its interaction with various molecular targets and pathways. The compound can bind to and activate or inhibit specific enzymes and receptors, leading to changes in cellular processes. For example, it may interact with cytochrome P450 enzymes, affecting their activity and leading to the formation of reactive metabolites. These interactions can result in oxidative stress, DNA damage, and other cellular effects .
Comparaison Avec Des Composés Similaires
2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol can be compared with other similar compounds, such as:
2,2’-Dichlorobiphenyl: Lacks the hydroxyl groups present in 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol.
2,2’,4,4’-Tetrachlorobiphenyl: Contains additional chlorine atoms, leading to different reactivity and properties.
2,2’-Dichloro-4,4’-dihydroxybiphenyl: Similar structure but with hydroxyl groups in different positions.
The uniqueness of 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C12H8Cl2O2 |
|---|---|
Poids moléculaire |
255.09 g/mol |
Nom IUPAC |
2-chloro-3-(2-chloro-3-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H8Cl2O2/c13-11-7(3-1-5-9(11)15)8-4-2-6-10(16)12(8)14/h1-6,15-16H |
Clé InChI |
WCEGFFFUXPLOGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)Cl)C2=C(C(=CC=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


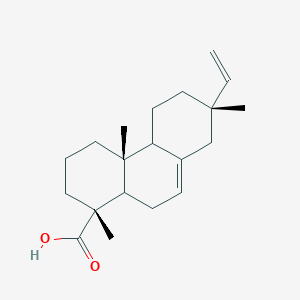
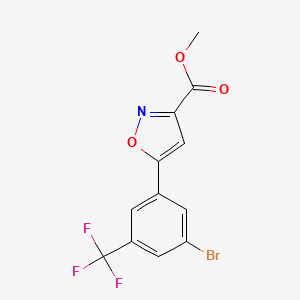
![1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B13711987.png)
![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)
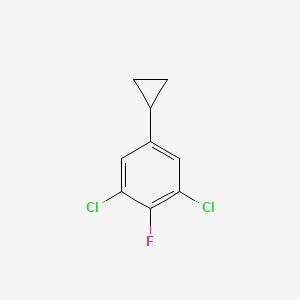

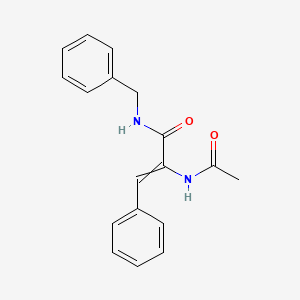
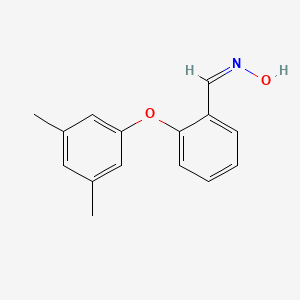
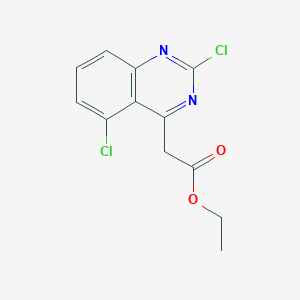
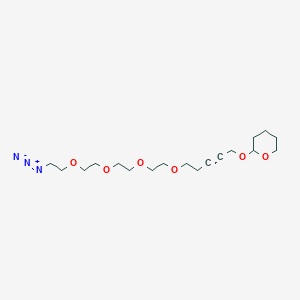
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2R)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B13712031.png)
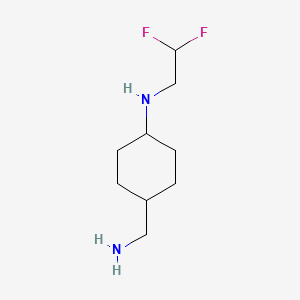
![4,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B13712045.png)
![3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid](/img/structure/B13712059.png)
